3-(4-methoxyphenyl)-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one
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Overview
Description
3-(4-methoxyphenyl)-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a methoxyphenyl group, a morpholin-4-yl ethoxy group, and a chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions to form the chromen-2-one scaffold.
Introduction of the methoxyphenyl group: This step involves the electrophilic aromatic substitution of the chromen-2-one core with a methoxyphenyl halide in the presence of a suitable base.
Attachment of the morpholin-4-yl ethoxy group: The final step involves the nucleophilic substitution reaction of the intermediate with 2-(morpholin-4-yl)ethanol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the production of high-purity material.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one derivatives.
Substitution: The methoxy and morpholin-4-yl ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Chroman-2-one derivatives.
Substitution: Various substituted chromen-2-one derivatives depending on the reagents used.
Scientific Research Applications
3-(4-methoxyphenyl)-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the functional groups present. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-1-(2-morpholin-4-ylacetyl)-2H-quinazolin-4-one
- 2-(4-methoxyphenyl)-5-(4-morpholinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone
Uniqueness
3-(4-methoxyphenyl)-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one is unique due to its specific combination of functional groups and the chromen-2-one core structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-25-18-5-2-16(3-6-18)20-14-17-4-7-19(15-21(17)28-22(20)24)27-13-10-23-8-11-26-12-9-23/h2-7,14-15H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQQAJHLBZKCOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCCN4CCOCC4)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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